molecular formula C11H16ClNO2 B13289246 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

Cat. No.: B13289246
M. Wt: 229.70 g/mol
InChI Key: PCXGVNRJBOQYGK-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 4-chloro group and a 2-{[(3-methoxypropyl)amino]methyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The raw materials used in the synthesis are readily available, making the production process cost-effective and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and amino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is unique due to the presence of both chloro and amino groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[(3-methoxypropylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-15-6-2-5-13-8-9-7-10(12)3-4-11(9)14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

PCXGVNRJBOQYGK-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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